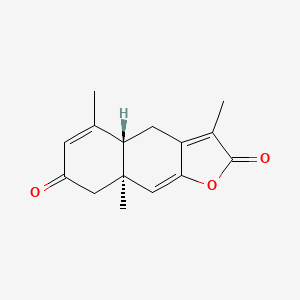
rac α-Ethyl DOPA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
準備方法
The synthesis of rac α-Ethyl DOPA involves several steps, typically starting with the precursor L-DOPA. The synthetic routes often include the introduction of an ethyl group at the α-position of the DOPA molecule. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the ethylation process. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
化学反応の分析
rac α-Ethyl DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
rac α-Ethyl DOPA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on neurotransmitter pathways and its potential role in treating neurological disorders.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to dopamine deficiency, such as Parkinson’s disease.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
作用機序
The mechanism of action of rac α-Ethyl DOPA involves its conversion to dopamine in the brain. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase. Once converted to dopamine, it can interact with dopamine receptors, influencing various neurological pathways. This mechanism is similar to that of L-DOPA, but the presence of the ethyl group may alter its pharmacokinetics and pharmacodynamics .
類似化合物との比較
rac α-Ethyl DOPA can be compared to other similar compounds, such as:
L-DOPA: The precursor to dopamine, widely used in the treatment of Parkinson’s disease.
α-Methyl DOPA: Another derivative of L-DOPA, used as an antihypertensive agent.
Dopamine: The neurotransmitter itself, which plays a crucial role in the central nervous system.
The uniqueness of this compound lies in its structural modification, which may offer distinct therapeutic advantages and different pharmacological profiles compared to its analogs .
特性
CAS番号 |
884-81-1 |
|---|---|
分子式 |
C₁₁H₁₅NO₄ |
分子量 |
225.24 |
同義語 |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid; α-Ethyl-3-hydroxy-L-tyrosine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)



![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)



